Check Availability & Pricing

# Forced degradation studies of favipiravir sodium for stability indicating methods

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Favipiravir sodium |           |
| Cat. No.:            | B15566450          | Get Quote |

# Technical Support Center: Forced Degradation Studies of Favipiravir Sodium

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of **favipiravir sodium** to develop stability-indicating methods.

## Frequently Asked Questions (FAQs)

Q1: Under what stress conditions is favipiravir susceptible to degradation?

A1: Favipiravir has been shown to be susceptible to degradation under acidic, alkaline, and oxidative conditions[1][2]. It is relatively stable under thermal and photolytic stress[3][4].

Q2: What are the common degradation products of favipiravir?

A2: Under alkaline hydrolysis, a primary degradation product (DP1) is often observed[3]. Oxidative and photolytic stress may also generate degradation products. One identified degradation product under peroxide degradation is 5-Fluoropyrimidine-2-Ol Anion.

Q3: What analytical techniques are suitable for a stability-indicating assay of favipiravir?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most commonly employed technique for developing stability-indicating methods for







favipiravir. The use of a photodiode array (PDA) detector is advantageous for assessing peak purity. UPLC-ESI-TQ-MS/MS and NMR can be used for the structural elucidation of degradation products.

Q4: What typical chromatographic conditions are used for the separation of favipiravir and its degradants?

A4: Effective separation is often achieved on a C18 column. Mobile phases typically consist of a phosphate buffer and an organic modifier like methanol or acetonitrile. For example, one method uses a mobile phase of 5 mM phosphate buffer (pH 3.5) and methanol in a 75:25 v/v ratio. Another employs a mixture of ortho-phosphoric acid and acetonitrile in a 60:40 ratio.

Q5: How can I ensure my analytical method is "stability-indicating"?

A5: A stability-indicating method must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. This is demonstrated through forced degradation studies where the drug substance is subjected to stress conditions to produce degradants. The method must show adequate separation of the parent drug peak from all degradation product peaks, and the peak purity of the parent drug should be confirmed using a PDA detector or mass spectrometry.

# **Troubleshooting Guide**

# Troubleshooting & Optimization

Check Availability & Pricing

| Issue                                                               | Possible Cause(s)                                                                                                           | Recommended Solution(s)                                                                                                                                                                                                                                            |
|---------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Poor separation between favipiravir and a degradation product peak. | - Inappropriate mobile phase<br>composition or pH Unsuitable<br>column chemistry Gradient<br>elution profile not optimized. | - Adjust the organic modifier- to-buffer ratio Modify the pH of the aqueous phase of the mobile phase Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) If using a gradient, adjust the slope and duration of the gradient. |
| No significant degradation is observed under stress conditions.     | - Stress conditions are not harsh enough (concentration of stressor, temperature, or duration of exposure is too low).      | - Increase the concentration of the acid, base, or oxidizing agent Increase the temperature for thermal and hydrolytic degradation Extend the duration of exposure to the stress condition. Note: The goal is to achieve 5-20% degradation.                        |
| Excessive degradation of favipiravir (e.g., >80%).                  | - Stress conditions are too harsh.                                                                                          | - Decrease the concentration of the stressor Reduce the temperature or duration of the stress study.                                                                                                                                                               |
| Unidentified peaks in the chromatogram.                             | - Degradation products Impurities from reagents Contamination from sample handling or vials.                                | - Use LC-MS to obtain the mass of the unknown peak for identification Run a blank injection (mobile phase only) to check for system peaks Inject a placebo sample to identify peaks originating from excipients.                                                   |
| Favipiravir peak fails the peak purity test.                        | - Co-elution of a degradation product or impurity.                                                                          | - Optimize the chromatographic method to improve resolution (see "Poor separation" above) Consider                                                                                                                                                                 |



using a column with a different selectivity.

# **Quantitative Data Summary**

The following tables summarize the results from various forced degradation studies on favipiravir.

Table 1: Summary of Forced Degradation Conditions and Results for Favipiravir



| Stress<br>Condition                 | Reagent/Co<br>ndition             | Temperatur<br>e | Duration                               | Degradatio<br>n (%)           | Reference |
|-------------------------------------|-----------------------------------|-----------------|----------------------------------------|-------------------------------|-----------|
| Acid<br>Hydrolysis                  | 1 N, 2 N, 5 N<br>HCl              | 80 °C           | 60 min                                 | No<br>degradation<br>observed |           |
| 0.01 N HCI                          | Benchtop                          | 48 h            | Sensitive                              |                               |           |
| 1.0 N HCl                           | 100 °C<br>(reflux)                | 1 h             | Complete degradation                   | -                             |           |
| Alkaline<br>Hydrolysis              | 1 N NaOH                          | -               | -                                      | No<br>degradation<br>observed |           |
| 5 N NaOH                            | -                                 | -               | 28.50%                                 | _                             |           |
| 0.1 N NaOH                          | Benchtop                          | 5 days          | Sensitive                              |                               |           |
| Oxidative<br>Degradation            | 10% H <sub>2</sub> O <sub>2</sub> | -               | -                                      | No<br>degradation<br>observed |           |
| 30% H <sub>2</sub> O <sub>2</sub>   | 80 °C                             | 60 min          | Minor<br>degradation                   |                               |           |
| 0.05% H <sub>2</sub> O <sub>2</sub> | Benchtop                          | 5 days          | Sensitive                              | _                             |           |
| Thermal<br>Degradation              | 60 °C and 80 °C                   | -               | 2 h and 1 h                            | No<br>degradation<br>observed |           |
| Photolytic<br>Degradation           | UV light                          | -               | -                                      | No<br>degradation<br>observed |           |
| UV irradiation                      | -                                 | 60 min          | 86.3% (pH<br>4.0) to 98.0%<br>(pH 9.0) |                               |           |

# **Experimental Protocols**



#### **Protocol 1: Forced Degradation Study**

This protocol outlines the general procedure for subjecting favipiravir to various stress conditions.

- Preparation of Stock Solution: Prepare a stock solution of favipiravir sodium in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.
- Acid Hydrolysis:
  - To 1 mL of the stock solution, add 1 mL of 5 N HCl.
  - Keep the solution at room temperature for a specified duration (e.g., 24 hours) or heat at an elevated temperature (e.g., 80°C) for a shorter period (e.g., 60 minutes).
  - After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 5 N NaOH.
  - Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
- Alkaline Hydrolysis:
  - To 1 mL of the stock solution, add 1 mL of 5 N NaOH.
  - Keep the solution at room temperature for a specified duration.
  - After the specified time, neutralize the solution with an equivalent amount of 5 N HCl.
  - Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
- Oxidative Degradation:
  - To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
  - Heat the solution in a water bath at 80°C for 60 minutes.
  - Cool the solution to room temperature.



- Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
- Thermal Degradation:
  - Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour).
  - Alternatively, heat the stock solution at a specified temperature.
  - After the specified time, allow the sample to cool to room temperature.
  - Prepare a solution of the heat-treated sample at a suitable concentration for HPLC analysis.
- Photolytic Degradation:
  - Expose the solid drug substance or the stock solution to UV light (e.g., in a photostability chamber) for a defined period.
  - Prepare a solution of the exposed sample at a suitable concentration for HPLC analysis. A control sample should be kept in the dark under the same conditions.

### **Protocol 2: Stability-Indicating RP-HPLC Method**

This protocol provides an example of an HPLC method for the analysis of favipiravir and its degradation products.

- Instrumentation: A high-performance liquid chromatograph equipped with a photodiode array (PDA) detector and an autosampler.
- Column: Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 μm) or equivalent.
- Mobile Phase: A mixture of 5 mM phosphate buffer (pH 3.5) and methanol in a 75:25 v/v ratio.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 322 nm.



- Injection Volume: 10 μL.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
- Procedure:
  - Prepare the mobile phase and degas it before use.
  - Equilibrate the column with the mobile phase until a stable baseline is obtained.
  - Inject the standard solution, blank, and the samples from the forced degradation studies.
  - Record the chromatograms and integrate the peak areas.
  - Assess the separation of the favipiravir peak from any degradation product peaks.
  - Perform peak purity analysis for the favipiravir peak in the chromatograms of the stressed samples.

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for forced degradation studies of favipiravir sodium.





Click to download full resolution via product page

Caption: Simplified degradation pathways of favipiravir under stress conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Favipiravir (SARS-CoV-2) degradation impurities: Identification and route of degradation mechanism in the finished solid dosage form using LC/LC–MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Forced degradation studies of favipiravir sodium for stability indicating methods]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566450#forced-degradation-studies-of-favipiravirsodium-for-stability-indicating-methods]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com